2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
説明
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-7-8-16(22)17(23)10-14)27(21)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXFQNRXJIZHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thioacetamides, characterized by its complex structure featuring an imidazole ring and a methylisoxazole moiety. The presence of both aromatic and heterocyclic components enhances its reactivity and potential applications in medicinal chemistry.
Chemical Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, making it a candidate for studies targeting:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor binding : It may bind to receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in various cancer pathways.
Biological Activity Overview
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the imidazole and isoxazole rings can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance potency against specific cancer cell lines while reducing toxicity to normal cells.
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that derivatives of similar structures showed high selectivity towards MCF-7 breast cancer cell lines with GI50 values as low as 1 nM. This indicates that structural modifications can lead to enhanced anticancer properties while sparing normal cells .
- Antimicrobial Screening : High-throughput screening assays have shown that compounds with similar thioacetamide structures exhibit promising antimicrobial activity against resistant strains, suggesting that this compound may also possess similar properties .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s uniqueness lies in its hybrid imidazole-isoxazole-thioether framework. Below is a comparative analysis with analogous molecules:
Detailed Analysis:
Core Heterocycles: The target compound’s imidazole-isoxazole system contrasts with thiazole-based analogs (e.g., ). Imidazole’s dual hydrogen-bonding sites (N–H and aromatic N) may enhance target binding compared to thiazole’s single S atom . Thioether vs.
Substituent Effects: 3,4-Dichlorophenyl: Present in both the target compound and ’s derivative, this group increases electronegativity and membrane permeability. However, its orientation relative to the heterocycle (61.8° dihedral angle in ) may differ in the target due to the imidazole-thioether’s steric demands .
Hydrogen Bonding and Crystal Packing :
- ’s R²₂(8) dimers arise from N–H···N interactions, while the target compound’s isoxazole may form N–H···O bonds, altering crystal packing and solubility. The thioether’s sulfur could also engage in weaker C–H···S interactions, as observed in sulfur-containing pharmaceuticals .
Synthesis Pathways :
- The target compound likely employs carbodiimide-mediated amidation (e.g., EDC.HCl), analogous to ’s methods. In contrast, ’s triazole-containing analogs require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), introducing complexity .
Biological Implications :
- The dichlorophenyl-thiazole acetamide in mimics penicillin’s lateral chain, suggesting the target compound could exhibit β-lactamase inhibition or antimicrobial activity. However, the isoxazole moiety may redirect selectivity toward eukaryotic targets (e.g., kinases) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
